molecular formula C42H47ClN4O5S B10845947 8-O-(4-chlorobenzenesulfonyl)manzamine F

8-O-(4-chlorobenzenesulfonyl)manzamine F

Cat. No.: B10845947
M. Wt: 755.4 g/mol
InChI Key: MSUMHGMGRZWLMN-WXPZYUJUSA-N
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Description

Manzamine A is a β-carboline alkaloid isolated from marine sponges such as Haliclona sp. and Acanthostrongylophora ingens. It exhibits diverse biological activities, including antiplasmodial, anti-tumor, and TRAIL (TNF-related apoptosis-inducing ligand)-sensitizing effects . These derivatives differ in functional group substitutions at the C8 position, which may influence their bioactivity, solubility, and mechanism of action .

Properties

Molecular Formula

C42H47ClN4O5S

Molecular Weight

755.4 g/mol

IUPAC Name

[1-[(2R,4S,12R,13S,16Z)-13-hydroxy-7-oxo-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-25-yl]-9H-pyrido[3,4-b]indol-8-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C42H47ClN4O5S/c43-28-12-16-31(17-13-28)53(50,51)52-36-11-7-10-32-33-18-21-44-38(39(33)45-37(32)36)34-26-42(49)20-5-3-1-2-4-6-22-46-24-19-35(34)41(27-46)25-29-14-15-30(48)9-8-23-47(29)40(41)42/h1,3,7,10-13,16-18,21,26,29,35,40,45,49H,2,4-6,8-9,14-15,19-20,22-25,27H2/b3-1-/t29-,35?,40+,41-,42-/m0/s1

InChI Key

MSUMHGMGRZWLMN-WXPZYUJUSA-N

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-(4-chlorobenzenesulfonyl)manzamine F typically involves the following steps:

    Extraction of Manzamine F: Manzamine F is extracted from marine sponges using solvents like acetone.

    Sulfonylation Reaction: Manzamine F undergoes a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-O-(4-chlorobenzenesulfonyl)manzamine F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-O-(4-chlorobenzenesulfonyl)manzamine F has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 8-O-(4-chlorobenzenesulfonyl)manzamine F involves the inhibition of glycogen synthase kinase-3 beta (GSK-3B). This enzyme plays a crucial role in various signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By inhibiting GSK-3B, the compound can modulate these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Source Differences
Compound Source Functional Group at C8 Molecular Weight (m/z)
Manzamine A Haliclona sp., Microbial M42 None 549.3607 ([M+H]+)
8-Hydroxymanzamine A Acanthostrongylophora ingens Hydroxyl (-OH) Not explicitly reported
Manzamine A Hydrochloride Acanthostrongylophora ingens Protonated amine 549.3638 ([M+H]+)

Key Observations :

  • The hydroxylation of manzamine A at C8 (as in 8-hydroxymanzamine A) enhances antiplasmodial potency compared to the parent compound, suggesting that polar substitutions improve activity against Plasmodium falciparum .
  • Microbial production of manzamine A (e.g., via Micromonospora sp.

Key Findings :

  • Antiplasmodial Activity : 8-Hydroxymanzamine A shows superior activity against chloroquine-sensitive P. falciparum (D6 strain: IC50 = 34.6 nM) compared to manzamine A (IC50 = 47.8 nM). Both compounds exhibit similar potency against chloroquine-resistant (W2) strains .
  • Anticancer Mechanisms: Manzamine A uniquely inhibits vacuolar ATPases (v-ATPases), disrupting autophagy and enhancing TRAIL-induced apoptosis in pancreatic cancer cells.
  • Biosynthetic Flexibility : Manzamine A production in microbial cultures is precursor-dependent, but sulfonation or chlorobenzenesulfonyl modifications (as in the queried compound) remain unexplored in the provided evidence .
Mechanistic Divergence
  • Manzamine A :
    • Blocks autophagosome-lysosome fusion by uncoupling v-ATPase activity, leading to LC3-II and p62/SQSTM1 accumulation .
    • Synergizes with TRAIL to induce apoptosis in resistant cancer cells via GSK3β inhibition and NF-κB suppression .
  • 8-Hydroxymanzamine A: Structural hydroxylation may enhance membrane permeability or target affinity, explaining its improved antiplasmodial activity.

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